VH032 analogue-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

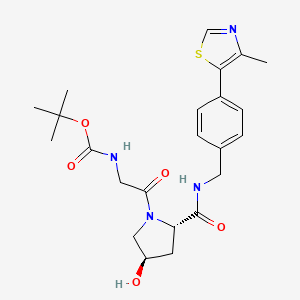

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30N4O5S |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

tert-butyl N-[2-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C23H30N4O5S/c1-14-20(33-13-26-14)16-7-5-15(6-8-16)10-24-21(30)18-9-17(28)12-27(18)19(29)11-25-22(31)32-23(2,3)4/h5-8,13,17-18,28H,9-12H2,1-4H3,(H,24,30)(H,25,31)/t17-,18+/m1/s1 |

InChI Key |

MLXIIIXJJLAGSR-MSOLQXFVSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)CNC(=O)OC(C)(C)C)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)CNC(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of VH032 Analogue-1 in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of VH032 analogue-1 within the framework of Proteolysis Targeting Chimeras (PROTACs). It provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for characterization, and quantitative data for assessing the efficacy of PROTACs derived from this critical E3 ligase-recruiting moiety.

Introduction to this compound and its Role in PROTACs

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS).[1][2] this compound is a derivative of VH032, designed as a key intermediate for the synthesis of PROTACs.[3][4] In the context of PROTACs, a molecule of this compound is chemically linked to a ligand that binds to a specific protein of interest (POI). This bifunctional nature of the resulting PROTAC allows it to act as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.[5]

The primary function of the this compound component within a PROTAC is to recruit the VHL E3 ligase. This recruitment is the initiating step in a cascade of events that leads to the targeted degradation of the POI. The modular nature of PROTACs, enabled by intermediates like this compound, allows for the targeting of a wide range of proteins for degradation, including those previously considered "undruggable."

The Signaling Pathway of VH032-Based PROTACs

The mechanism of action of a PROTAC synthesized from this compound follows a catalytic cycle that ultimately results in the degradation of the target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

References

The Function of VH032 Analogues: A Technical Guide for Drug Development Professionals

An In-depth Examination of VHL Ligands in Targeted Protein Degradation

VH032 and its analogues represent a critical class of molecules in the rapidly advancing field of targeted protein degradation. While the specific designation "VH032 analogue-1" is not a universally recognized identifier in peer-reviewed literature, it belongs to a well-characterized family of compounds that function as potent ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of the function, mechanism of action, and experimental considerations for researchers, scientists, and drug development professionals working with VH032 and its derivatives.

Core Function: Recruitment of the VHL E3 Ligase

The primary function of VH032 and its analogues is to bind to the VHL protein, a key component of the Cullin-RING E3 ubiquitin ligase complex.[1][2][3] This binding event is fundamental to their application in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of a ligand that binds to an E3 ligase (like VH032), a linker, and a ligand that targets a specific protein of interest for degradation.[4] By recruiting the VHL E3 ligase complex, VH032 analogues enable the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4]

Mechanism of Action in PROTACs

The mechanism of action for a PROTAC incorporating a VH032 analogue involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC molecule, and the target protein. This proximity, induced by the PROTAC, facilitates the polyubiquitination of the target protein, a signal for its destruction by the 26S proteasome. This process of hijacking the cell's natural protein disposal system allows for the selective removal of disease-causing proteins.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by a VH032-based PROTAC culminates in the degradation of the target protein. A simplified representation of this pathway and a typical experimental workflow for characterizing such a PROTAC are illustrated below.

Caption: Mechanism of action for a VH032-based PROTAC.

Caption: A typical experimental workflow for characterizing a VH032-based PROTAC.

Quantitative Data Summary

While specific data for "this compound" is not available, the following table summarizes key quantitative parameters for the parent compound VH032 and related analogues to provide a comparative baseline.

| Compound/Analogue | Parameter | Value | Assay Method | Reference |

| VH032 | Kd for VHL | 185 nM | Not Specified | |

| VH032 | IC50 | 352.2 nM | TR-FRET | |

| VH298 (Analogue) | IC50 | 288.2 nM | TR-FRET | |

| VH032 phenol (Analogue) | IC50 | 212.5 nM | TR-FRET | |

| VH101 (Analogue) | Kd for VHL | 44 nM | Not Specified | |

| Inhibitor 39 (Analogue) | IC50 | 196 nM | FP Assay |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of VH032 analogues and their corresponding PROTACs. Below are outlines of common experimental protocols.

VHL Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to quantify the binding affinity of a VH032 analogue to the VHL complex.

-

Objective: To determine the IC50 or Kd of the VH032 analogue for the VHL protein complex.

-

Principle: The assay measures the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged VCB (VHL-ElonginC-ElonginB) complex and a fluorescently labeled tracer that binds to VHL. A VH032 analogue will compete with the tracer for binding to VHL, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged VCB protein complex

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled VHL ligand (tracer), e.g., BODIPY FL VH032

-

VH032 analogue (test compound)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT)

-

Microplate reader capable of TR-FRET measurements

-

-

Procedure:

-

Prepare serial dilutions of the VH032 analogue.

-

In a microplate, add the GST-VCB protein complex, the terbium-labeled anti-GST antibody, and the fluorescent tracer.

-

Add the diluted VH032 analogue or DMSO control to the wells.

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the signal ratio against the concentration of the VH032 analogue and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot for Target Protein Degradation

This is a fundamental technique to confirm the degradation of the target protein in cells treated with a VH032-based PROTAC.

-

Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

-

Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to the target protein and a loading control.

-

Materials:

-

Cells expressing the target protein

-

VH032-based PROTAC

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for the target protein and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of the VH032-based PROTAC or DMSO control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the resulting bands and perform densitometry analysis to quantify the relative protein levels.

-

Conclusion

VH032 and its analogues are indispensable tools in the development of PROTACs for targeted protein degradation. Their function as high-affinity ligands for the VHL E3 ligase enables the hijacking of the ubiquitin-proteasome system to eliminate proteins of interest. A thorough understanding of their mechanism of action, combined with robust experimental characterization, is essential for the successful design and implementation of novel therapeutics based on this technology. While the specific molecule "this compound" lacks a clear definition in the public domain, the principles and protocols outlined in this guide for the broader class of VH032 analogues provide a solid foundation for researchers in this exciting field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

VH032 Analogue-1: A Technical Guide for its Application as a von Hippel-Lindau E3 Ligase Ligand in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to VH032 and the von Hippel-Lindau E3 Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[3][4] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[5] Small molecule ligands that bind to VHL can be incorporated into PROTACs to hijack this natural degradation pathway and direct it towards specific proteins of interest (POIs) for therapeutic intervention.

VH032 is a potent and well-characterized synthetic ligand that binds to VHL, effectively mimicking the binding of HIF-1α. Its derivatives are widely used in the development of VHL-based PROTACs. VH032 analogue-1 serves as a key intermediate in the synthesis of these PROTACs, containing a protecting group that is removed under acidic conditions to reveal the active VHL-binding moiety.

Quantitative Data for VHL Ligand Engagement

The following table summarizes key quantitative data for the active VHL ligand, VH032. This data is essential for understanding the binding affinity and efficacy of PROTACs incorporating this ligand.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 185 nM | Not Specified | |

| IC50 vs. HIF-1α peptide | 77.8 nM | Fluorescence Polarization | |

| Ki vs. HIF-1α peptide | 33.4 nM | Fluorescence Polarization |

Signaling Pathways and Mechanisms of Action

VHL-Mediated Degradation of HIF-1α

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on proline residues. This modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and degradation by the proteasome. This prevents the transcription of hypoxia-responsive genes.

PROTAC-Mediated Protein Degradation

A PROTAC molecule is a heterobifunctional molecule that consists of a ligand for the target protein (POI), a ligand for an E3 ligase (in this case, a VH032 derivative), and a linker. The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound and its derivatives. The following sections outline key methodologies.

Synthesis and Deprotection of this compound

This compound is a key intermediate for the synthesis of PROTACs based on VHL ligands. The synthesis generally involves multi-step organic chemistry procedures. A critical step for its use in PROTAC synthesis is the removal of the protecting group.

Protocol: Acidic Deprotection of this compound

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

-

Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the deprotected VH032 ligand with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the product using column chromatography to obtain the active VHL ligand.

Note: The specific conditions, such as reaction time and temperature, may need to be optimized based on the specific protecting group used in the analogue.

In Vitro Binding Assays

Fluorescence Polarization (FP) Assay

This assay measures the binding affinity of the VHL ligand to the VHL protein complex.

Materials:

-

Purified VHL protein complex (e.g., VCB complex)

-

Fluorescently labeled tracer (e.g., FAM-labeled HIF-1α peptide)

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Test compounds (VH032 or its derivatives)

-

384-well black plates

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add a fixed concentration of the VHL protein complex to each well of the 384-well plate.

-

Add the serially diluted test compounds to the wells.

-

Add a fixed concentration of the fluorescently labeled tracer to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader.

-

Calculate the IC50 values from the resulting dose-response curves.

Cellular Protein Degradation Assays

Western Blotting

This is a standard method to quantify the reduction in the level of the target protein upon treatment with a PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

PROTAC molecule

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system and membranes

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

HiBiT Assay

The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time in living cells.

Materials:

-

CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein

-

Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent

-

PROTAC molecule

-

White, opaque multi-well plates

-

Luminometer

Protocol (Lytic Endpoint Assay):

-

Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

-

Treat the cells with a serial dilution of the PROTAC for the desired time.

-

Equilibrate the plate to room temperature.

-

Add the Nano-Glo® HiBiT Lytic Detection Reagent to each well.

-

Mix and incubate according to the manufacturer's instructions to lyse the cells and generate the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VH032 Analogue-1 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and VH032

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable"[]. This approach utilizes the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs)[]. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation[2].

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully exploited E3 ligases in PROTAC design[]. Small molecule ligands that bind to VHL are crucial components of these PROTACs. VH032 is a potent and well-characterized VHL ligand that mimics the binding of the Hypoxia-Inducible Factor 1α (HIF-1α), the natural substrate of VHL[3]. VH032 and its analogues serve as the E3 ligase-recruiting moiety in many PROTACs.

This guide focuses on VH032 analogue-1 , a representative Boc-protected amine derivative of VH032, which serves as a key intermediate in the synthesis of VHL-recruiting PROTACs. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, site-specific conjugation to a linker and, subsequently, a ligand for a protein of interest.

Core Principles and Mechanism of Action

The fundamental principle behind using a VH032 analogue in a PROTAC is to hijack the VHL E3 ligase to induce the degradation of a specific target protein. The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC, containing the VH032 analogue moiety, simultaneously binds to the VHL E3 ligase and the target protein, forming a ternary complex (POI-PROTAC-VHL).

-

Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation : The polyubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center".

-

Protein Degradation and PROTAC Recycling : The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.

Signaling Pathway Diagram

Caption: Mechanism of action for a this compound-based PROTAC.

Quantitative Data and Characterization

The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for "this compound" is not available in the public domain due to its nature as a synthesis intermediate, the following tables illustrate the types of data generated for the parent molecule, VH032, and for PROTACs derived from it.

Table 1: Binding Affinity of VHL Ligands

This table presents the binding affinities of VH032 and a related analogue to the VHL protein. Binding affinity is a crucial parameter as it determines how well the PROTAC can recruit the E3 ligase. These values are typically determined by biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or competitive binding assays.

| Compound | Binding Affinity (Kd) to VHL | Assay Method |

| VH032 | 185 nM | Not Specified |

| VH032 | 77.8 nM (IC50), 33.4 nM (Ki) | TR-FRET |

| VH298 | 44.0 nM (IC50), 18.9 nM (Ki) | TR-FRET |

Table 2: Degradation Potency and Efficacy of a Representative VH032-based PROTAC

This table provides a template for the type of data generated when characterizing a novel PROTAC synthesized from a VH032 analogue. The half-maximal degradation concentration (DC50) represents the potency of the PROTAC, while the maximum degradation (Dmax) indicates its efficacy. These values are typically determined by Western Blot or mass spectrometry-based proteomics.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax |

| Example PROTAC | Example Target | Example Cell Line | e.g., 50 nM | e.g., >90% |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful characterization of PROTACs. Below are methodologies for key experiments.

PROTAC Synthesis using this compound

This compound, a Boc-protected amine derivative, is a versatile intermediate for PROTAC synthesis. The general workflow involves deprotection of the amine followed by coupling with a linker that is attached to the target protein ligand.

Materials:

-

This compound (Boc-protected amine derivative)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for Boc deprotection

-

Linker with a reactive group (e.g., carboxylic acid)

-

Target protein ligand with a suitable attachment point

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvents (e.g., DMF, DCM)

Protocol:

-

Boc Deprotection: Dissolve this compound in an appropriate solvent (e.g., DCM). Add an excess of TFA or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

-

Amide Coupling: In a separate flask, dissolve the linker-attached target protein ligand in an anhydrous solvent like DMF. Add the coupling reagents (e.g., HATU and HOBt) and DIPEA.

-

Addition of Deprotected VH032 Analogue: Add the deprotected VH032 analogue to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the crude product using preparative HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Western Blot for Protein Degradation

Western blotting is a standard technique to quantify the reduction in the level of a target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and DMSO as a vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and heat the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein and the loading control overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the DMSO control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the ternary complex (POI-PROTAC-VHL).

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

MG132 (proteasome inhibitor)

-

Non-denaturing lysis buffer

-

Antibody against VHL or the target protein

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer (e.g., Laemmli buffer)

Protocol:

-

Cell Treatment: Treat cells with the PROTAC and MG132 (to prevent degradation of the complex) for a few hours.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against either VHL or the target protein overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by adding Laemmli buffer and heating.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of all three components of the ternary complex (the immunoprecipitated protein, the co-immunoprecipitated protein, and VHL).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A typical experimental workflow for PROTAC synthesis and characterization.

Conclusion

This compound and similar derivatives are indispensable tools in the development of targeted protein degraders. Their modular nature allows for the rational design and synthesis of PROTACs against a wide array of protein targets. A thorough understanding of the underlying principles of PROTAC-mediated degradation, coupled with rigorous experimental characterization, is paramount for the successful development of novel therapeutics in this exciting and rapidly advancing field. This guide provides a foundational framework for researchers embarking on the design and evaluation of VH032-based PROTACs.

References

The Role of VH032 Analogue-1 in VHL Protein Recruitment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of VH032 analogue-1, a crucial ligand for the von Hippy-Lindau (VHL) E3 ubiquitin ligase. Its primary role as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is explored, detailing its mechanism of action in recruiting the VHL protein to target proteins for degradation. This document collates available quantitative data on the binding affinities of VH032 and its analogues, presents detailed experimental protocols for assessing VHL recruitment, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The VHL E3 Ligase and PROTAC-Mediated Protein Degradation

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome. A key endogenous substrate of the VHL complex is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a central regulator of the cellular response to low oxygen levels.[2]

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity-inducing mechanism leads to the ubiquitination and subsequent degradation of the POI. VH032 and its analogues have emerged as highly effective VHL ligands for the development of PROTACs.[1]

This compound: A Key Intermediate for VHL Recruitment

This compound is a derivative of the potent VHL ligand VH032.[3] It is specifically designed as a synthetic intermediate for the construction of PROTACs. The core structure of VH032 mimics the binding motif of HIF-1α to VHL, allowing it to competitively bind to the same recognition site. This compound retains this VHL-binding moiety and incorporates a functional group that facilitates its conjugation to a linker, which is then attached to a ligand for a target protein.

Mechanism of VHL Recruitment

The recruitment of the VHL protein by a PROTAC incorporating a this compound-derived moiety follows a precise molecular sequence:

-

Binding to VHL: The VH032-based head of the PROTAC binds to the β-domain of the VHL protein, the same pocket that recognizes hydroxylated HIF-1α.

-

Formation of a Ternary Complex: Simultaneously, the other end of the PROTAC binds to the target protein of interest. This brings the VHL E3 ligase complex into close proximity with the target protein, forming a transient ternary complex (VHL-PROTAC-POI).

-

Ubiquitination of the Target Protein: The formation of this ternary complex facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme, associated with the VHL complex, to lysine residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing the PROTAC to engage another target protein molecule, thus acting catalytically.

The logical workflow for PROTAC-mediated protein degradation is illustrated in the following diagram:

Caption: Logical flow of PROTAC-mediated protein degradation.

Quantitative Analysis of VHL Binding

| Compound | Assay Type | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |

| VH032 | FP | 185 nM | ||

| VH101 | FP | 44 nM | ||

| VH032 | TR-FRET | 77.8 nM | ||

| VH298 | TR-FRET | 44.0 nM | ||

| VH032 amine | TR-FRET | 13.3 µM | ||

| Me-VH032 amine | TR-FRET | 7.9 µM | ||

| BOC-VH032 | TR-FRET | 4.9 µM | ||

| VH032 phenol | TR-FRET | 34.0 nM | ||

| VH032-PEG4-amine | TR-FRET | 5.9 nM | ||

| MZ1 (PROTAC) | TR-FRET | 14.7 nM |

Experimental Protocols for Assessing VHL Recruitment

The recruitment of VHL by a ligand such as this compound is a critical step in the development of a functional PROTAC. Several biophysical assays are employed to quantify this interaction.

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. When the small fluorescent tracer is bound to the larger VHL protein complex, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test compound displaces the tracer, the tracer tumbles more rapidly, leading to a decrease in the polarization signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the VHL-ElonginB-ElonginC (VBC) complex in assay buffer.

-

Prepare a stock solution of a fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of VH032).

-

Prepare serial dilutions of the test compound (e.g., a PROTAC containing the this compound moiety).

-

-

Assay Procedure:

-

In a microplate, add the VBC complex and the fluorescent tracer to each well.

-

Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known potent VHL inhibitor (minimum polarization).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

-

The experimental workflow for a typical FP assay is depicted below:

Caption: Workflow for a Fluorescence Polarization (FP) assay.

Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET) Assay

Principle: This assay measures the proximity between a donor fluorophore and an acceptor fluorophore. In the context of VHL recruitment, the VHL complex is typically tagged with a donor (e.g., a terbium-labeled antibody against a tag on VHL), and a fluorescently labeled VHL ligand serves as the acceptor. When the fluorescent ligand binds to VHL, the donor and acceptor are in close proximity, allowing for FRET to occur. A test compound that competes for binding will disrupt this proximity, leading to a decrease in the FRET signal.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a tagged VHL complex (e.g., GST-VBC).

-

Prepare a stock solution of a donor-labeled antibody that recognizes the tag (e.g., Tb-anti-GST).

-

Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032).

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a microplate, add the tagged VHL complex and the donor-labeled antibody.

-

Add the fluorescently labeled VHL ligand.

-

Add the serially diluted test compound.

-

Incubate the plate for a specified time (e.g., 90 minutes) to allow for binding.

-

Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to determine the IC50 value.

-

The signaling pathway in a TR-FRET assay for VHL recruitment is illustrated below:

References

An In-depth Technical Guide to VH032 Analogue-1 and its Interaction with the VHL:HIF-α Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of VH032 analogue-1, a crucial chemical tool in the study of the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor (HIF) signaling pathway. VH032 and its analogues are pivotal ligands for the VHL E3 ubiquitin ligase, widely employed in the development of Proteolysis Targeting Chimeras (PROTACs)—a novel therapeutic modality designed to induce the degradation of specific target proteins. This document details the mechanism of action of this compound, its interaction with the VHL:HIF-α pathway, and provides established experimental protocols for its study.

This compound: Chemical Properties and Synthesis

This compound is a derivative of the VHL ligand VH032. It is specifically designed as a synthetic intermediate for the construction of PROTACs. The core structure of VH032 mimics the hydroxylated proline residue of HIF-α, enabling it to bind to the substrate recognition pocket of VHL. "Analogue-1" typically refers to a version of VH032 that has been modified with a reactive group, often protected, that allows for its conjugation to a linker and subsequently to a ligand for a target protein.[1]

A common synthetic strategy for VH032 and its analogues involves a multi-step process. Key steps often include the C-H arylation of 4-methylthiazole, followed by a series of coupling and deprotection steps to build the final molecule.[2][3]

Table 1: Chemical and Physical Properties of VH032

| Property | Value | Reference |

| Molecular Formula | C24H32N4O4S | [4] |

| Molecular Weight | 472.6 g/mol | [4] |

| CAS Number | 1448188-62-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

The VHL:HIF-α Pathway: A Master Regulator of Oxygen Homeostasis

The VHL:HIF-α pathway is a critical cellular oxygen-sensing mechanism. Under normoxic (normal oxygen) conditions, the α-subunit of the HIF-1 transcription factor (HIF-α) is hydroxylated on specific proline residues by prolyl hydroxylase domain enzymes (PHDs). This post-translational modification allows HIF-α to be recognized by the VHL E3 ubiquitin ligase complex. VHL, in complex with Elongin B, Elongin C, and Cullin 2, then polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome.

In hypoxic (low oxygen) conditions, the PHDs are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-α is not hydroxylated and is not recognized by VHL. This leads to the stabilization and accumulation of HIF-α in the nucleus, where it dimerizes with HIF-β (also known as ARNT). The HIF-1 heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF), Glucose Transporter 1 (GLUT1), and Carbonic Anhydrase 9 (CA9).

Figure 1: The VHL:HIF-α signaling pathway under normoxic and hypoxic conditions.

Interaction of this compound with the VHL:HIF-α Pathway

VH032 and its analogues function as competitive inhibitors of the VHL:HIF-α interaction. By binding to the same pocket on VHL that recognizes hydroxylated HIF-α, VH032 prevents the recruitment of HIF-α to the VHL E3 ligase complex. This leads to the stabilization and accumulation of HIF-α, even under normoxic conditions, thereby mimicking a hypoxic response and activating the transcription of HIF target genes.

Table 2: Quantitative Data for the Interaction of VH032 and Analogues with VHL

| Compound | Assay | Value | Reference |

| VH032 | Binding Affinity (Kd) | 185 nM | |

| VH032 | IC50 (Fluorescence Polarization) | 454 nM | |

| VH298 (analogue) | Binding Affinity (Kd) | 90 nM | |

| VH298 (analogue) | IC50 (Fluorescence Polarization) | 80 nM |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess VHL:HIF-α Interaction

This protocol is designed to assess the disruption of the VHL:HIF-α interaction by this compound. A similar protocol has been used to demonstrate the efficacy of the more potent analogue, VH298.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa or HEK293T) to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours). To induce HIF-α expression, cells can be treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or placed in a hypoxic chamber.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared lysate.

-

Incubate the pre-cleared lysate with an antibody against VHL or HIF-1α overnight at 4°C on a rotator.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer.

-

Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against VHL and HIF-1α. A decrease in the co-immunoprecipitated protein in the this compound treated sample compared to the control indicates disruption of the interaction.

-

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Western Blotting for HIF-α Stabilization

This protocol is used to detect the accumulation of HIF-α protein in cells treated with this compound.

-

Sample Preparation:

-

Culture and treat cells with this compound as described in the Co-IP protocol.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system. An increase in the HIF-α band intensity in this compound treated samples indicates protein stabilization. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

HIF-α Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1 in response to this compound treatment.

-

Cell Transfection:

-

Seed cells in a multi-well plate.

-

Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. A control plasmid (e.g., expressing Renilla luciferase) should be co-transfected for normalization of transfection efficiency.

-

-

Cell Treatment:

-

After 24 hours, treat the transfected cells with various concentrations of this compound or vehicle control.

-

-

Luciferase Assay:

-

After the desired treatment time (e.g., 16-24 hours), lyse the cells using the luciferase assay lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A dose-dependent increase in the normalized luciferase activity in this compound treated cells indicates an increase in HIF-1 transcriptional activity.

-

Table 3: Effect of VHL Inhibitors on HIF Target Gene Expression (mRNA levels)

| Gene | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| CA9 | HeLa | VH032 | ~25 | |

| GLUT1 | HeLa | VH032 | ~5 | |

| CA9 | HFF | VH298 | ~150 | |

| GLUT1 | HFF | VH298 | ~20 |

Conclusion

This compound is an indispensable tool for researchers studying the VHL:HIF-α pathway and for the development of novel therapeutics based on targeted protein degradation. Its ability to potently and selectively inhibit the VHL:HIF-α interaction allows for the controlled stabilization of HIF-α, providing a powerful method to investigate the downstream consequences of HIF activation. The experimental protocols outlined in this guide provide a solid foundation for the characterization of this compound and other similar molecules, facilitating further advancements in this exciting field of research and drug discovery.

References

- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

The Discovery and Synthesis of Novel VH032 Analogues: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel analogues of VH032, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Role of VH032 in Targeted Protein Degradation

VH032 is a potent and selective small molecule that binds to the VHL E3 ligase, disrupting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α)[1][2][3][4]. This activity forms the basis of its widespread use in the development of PROTACs, which are heterobifunctional molecules designed to recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome[5]. The modular nature of PROTACs has driven extensive research into the synthesis of VH032 analogues, primarily to optimize linker attachment points and improve physicochemical properties for enhanced efficacy and bioavailability.

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the VHL protein is a key component of an E3 ubiquitin ligase complex that recognizes and binds to the hydroxylated alpha subunit of HIF-1α. This interaction leads to the polyubiquitination of HIF-1α, marking it for degradation by the proteasome and keeping its levels low. VH032 and its analogues function by mimicking the binding of HIF-1α to VHL, thereby stabilizing HIF-1α and activating the hypoxic response. In the context of PROTACs, the VH032 moiety serves as an "E3 ligase handle" to recruit the VHL complex to a specific protein of interest for degradation.

Synthesis of Novel VH032 Analogues

The synthesis of VH032 and its analogues typically involves a multi-step process that has been optimized for both small-scale and large-scale production, with recent advancements enabling chromatography-free syntheses. A general synthetic workflow is outlined below.

Detailed Experimental Protocol: Synthesis of VH032 Amine

A key intermediate for the construction of PROTAC libraries is VH032 amine. An efficient, column chromatography-free, multi-gram scale synthesis has been reported and is summarized below.

Step 1: Synthesis of (4-(4-methylthiazol-5-yl)phenyl)methanamine

-

A mixture of 4-bromobenzylamine, 4-methylthiazole, palladium(II) acetate, and a suitable base in a polar aprotic solvent (e.g., DMA) is heated.

-

The reaction progress is monitored by HPLC.

-

Upon completion, the product is isolated through extraction and crystallization.

Step 2: Coupling with Boc-L-hydroxyproline

-

The resulting amine is coupled with Boc-L-hydroxyproline using a standard peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

-

The product is isolated by precipitation and filtration.

Step 3: Coupling with Boc-L-tert-leucine

-

The Boc protecting group on the hydroxyproline moiety is removed under acidic conditions (e.g., TFA in DCM).

-

The resulting secondary amine is then coupled with Boc-L-tert-leucine using similar peptide coupling conditions as in Step 2.

Step 4: Final Deprotection

-

The final Boc protecting group is removed to yield the desired VH032 amine.

-

The final product is purified by crystallization to afford the product in high purity.

Quantitative Data of VH032 and its Analogues

The binding affinities of VH032 and its analogues to the VHL E3 ligase complex are critical for their function. These are typically determined using biophysical assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

| Compound/Analogue | Assay Type | Binding Affinity (Kd or Ki) | Reference |

| VH032 | FP | Kd = 185 nM | |

| VH032 | TR-FRET | Ki = 33.4 nM | |

| VH032 | FP (FAM-HIF-1α) | Ki = 142.1 nM | |

| VH298 | TR-FRET | Ki = 18.9 nM | |

| VH298 | FP (FAM-HIF-1α) | Ki = 110.4 nM | |

| VH032 amine | TR-FRET | Ki = 5.7 µM | |

| VH032 phenol | TR-FRET | Ki = 14.6 nM | |

| MZ1 (PROTAC) | TR-FRET | Ki = 6.3 nM | |

| BODIPY FL VH032 | TR-FRET | Kd = 3.01 nM |

Note: Binding affinities can vary depending on the specific assay conditions and constructs used.

Key Experimental Protocols for Analogue Evaluation

A systematic evaluation of novel VH032 analogues is crucial to determine their potential for PROTAC development. A typical workflow involves assessing binding to the E3 ligase, incorporation into a PROTAC, and subsequent testing for target protein degradation.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently labeled probe from the VHL protein complex.

-

Reagents: Purified VHL-ElonginB-ElonginC (VCB) complex, a fluorescently labeled HIF-1α peptide probe (e.g., FAM-HIF-1α), assay buffer.

-

Procedure:

-

A solution of the VCB complex and the fluorescent probe is prepared at concentrations that result in a high polarization value.

-

Serial dilutions of the VH032 analogue (test compound) are added to the VCB-probe mixture in a microplate.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader.

-

A decrease in polarization indicates displacement of the probe by the test compound.

-

The IC50 value is determined by plotting the polarization values against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a highly sensitive method for quantifying ligand binding in a homogenous format.

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged VCB complex, a fluorescently labeled VH032 probe (e.g., BODIPY FL VH032), assay buffer.

-

Procedure:

-

The GST-VCB complex is incubated with the terbium-labeled anti-GST antibody.

-

The fluorescently labeled VH032 probe is added, resulting in a high TR-FRET signal due to the proximity of the terbium donor and the fluorescent acceptor.

-

Serial dilutions of the VH032 analogue (test compound) are added to the assay mixture.

-

The plate is incubated, and the TR-FRET signal is measured.

-

Displacement of the fluorescent probe by the test compound leads to a decrease in the TR-FRET signal.

-

IC50 and Ki values are calculated from the resulting dose-response curves.

-

Conclusion

VH032 and its analogues are indispensable tools in the rapidly evolving field of targeted protein degradation. A thorough understanding of their synthesis, the underlying biology of the VHL-HIF pathway, and rigorous evaluation using quantitative biophysical and cell-based assays are essential for the successful development of novel PROTAC therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and validate the next generation of VHL-recruiting PROTACs.

References

In-Depth Technical Guide: VH032 Analogues in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide will therefore focus on the well-characterized parent molecule, VH032, and its publicly disclosed analogues, providing a framework for understanding their application in targeted protein degradation.

Core Concepts: VH032 and VHL-Mediated Degradation

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] In the cell, VHL is a key component of a Cullin-RING E3 ubiquitin ligase complex that recognizes and targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. VH032 was designed to mimic the binding of the hydroxylated HIF-1α peptide to VHL, thereby acting as a VHL E3 ligase recruiting element in PROTACs.

PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like VH032), a ligand for a target protein of interest (POI), and a chemical linker. By simultaneously binding to both the VHL E3 ligase complex and the POI, the PROTAC brings the two into close proximity, inducing the ubiquitination and degradation of the target protein.

Quantitative Data of VH032 and Key Analogues

The following table summarizes the key quantitative data for the parent VH032 molecule and a common amine-functionalized analogue used for PROTAC synthesis.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Formula | Notes |

| VH032 | 1448188-62-2 | 472.60 | C24H32N4O4S | The foundational VHL ligand.[3] |

| (S,R,R)-VH032 | 2489876-59-5 | Not specified | Not specified | A stereoisomer of VH032. |

| VH 032, amine | 2137142-47-1 | 503.49 (di-HCl salt) | C22H30N4O3S·2HCl | A derivative with a primary amine for linker conjugation. |

Note: The molecular weight of different salts of a compound will vary.

Signaling Pathway: The PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a VH032 analogue to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

The synthesis of VH032 and its analogues, along with their conjugation into PROTACs, involves multi-step organic synthesis. Below is a generalized experimental workflow for the synthesis of a VH032-based PROTAC.

Caption: General experimental workflow for PROTAC development.

Representative Synthetic Step: Amide Coupling for PROTAC Formation

A common method for conjugating a VH032 analogue containing a free amine to a POI ligand with a carboxylic acid is through amide bond formation.

Materials:

-

VH032 analogue with a terminal amine (e.g., VH 032, amine)

-

POI ligand with a terminal carboxylic acid

-

Amide coupling reagents (e.g., HATU, HOBt)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: Dissolve the POI ligand with the carboxylic acid in the anhydrous solvent under an inert atmosphere.

-

Activation: Add the amide coupling reagents (e.g., 1.1 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Addition of Amine: Add the VH032 analogue with the terminal amine (e.g., 1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purification: Purify the crude product using column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

This guide provides a foundational understanding of VH032 analogues and their central role in the rapidly advancing field of targeted protein degradation. For specific applications, researchers should consult detailed synthetic procedures and biological testing protocols from peer-reviewed literature and established chemical suppliers.

References

An In-Depth Technical Guide to the Binding Affinity of VH032 Analogues to the Von Hippel-Lindau (VHL) E3 Ligase

Executive Summary: The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular oxygen-sensing pathway, primarily by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) for proteasomal degradation. The development of small-molecule ligands that inhibit the VHL:HIF-1α protein-protein interaction has been pivotal for both therapeutic intervention in hypoxia-related diseases and for the creation of Proteolysis Targeting Chimeras (PROTACs). VH032 is a foundational VHL ligand that potently disrupts this interaction. This guide provides a comprehensive technical overview of the binding affinities of VH032 and its analogues, details the experimental protocols used for their characterization, and visualizes the key biological pathways and structure-activity relationships that govern their efficacy.

The VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α transcription factor is hydroxylated on specific proline residues by prolyl hydroxylase domain-containing enzymes (PHDs)[1][2]. This post-translational modification creates a high-affinity binding site for the VHL protein, which is the substrate recognition subunit of the Cullin 2 RING E3 ligase complex (CRL2^VHL^)[2][3]. Upon binding, VHL mediates the poly-ubiquitination of HIF-1α, marking it for degradation by the proteasome[4]. Small-molecule inhibitors like VH032 mimic the hydroxylated proline motif of HIF-1α, competitively binding to VHL and preventing HIF-1α degradation, thereby stabilizing its levels even in the presence of oxygen.

Quantitative Binding Affinity of VH032 Analogues

The development of VH032 analogues has been driven by systematic structure-activity relationship (SAR) studies to improve binding affinity and cellular permeability. Modifications are typically explored on the "left-hand side" (LHS) and "right-hand side" (RHS) of the central hydroxyproline core.

Table 1: Binding Affinity of Key VH032 Analogues to VHL

| Compound | Key Modification | Binding Affinity | Assay Method | Reference |

| VH032 | Parent Compound | Kd = 185 nM | ITC | |

| IC50 = 454 nM | FP | |||

| VH101 | LHS: Cyclopropyl ring | Kd = 44 nM | SPR | |

| VH298 | LHS: Cyclopropyl-carbonitrile | Kd < 100 nM | - | |

| Kd = 80 nM | FP | |||

| Inhibitor 39 | RHS: Benzylic methylation | IC50 = 196 nM | FP | |

| Inhibitor 40 | RHS: Benzylic methyl acetamide | ~1.3x > Inhibitor 39 | FP | |

| Inhibitor 41 | LHS: 4-methylisoxazolyl | IC50 < 30 nM | FP | |

| Compound 19 | LHS: Hydroxylation | 1.75-fold ↑ vs VH032 | - | |

| Compound 18 | LHS: Ethyl group | 2-fold ↓ vs VH032 | - | |

| Analogue 22 | LHS: α-position acetylation | Kd = 106 nM | - | |

| BODIPY FL VH032 | Fluorescent Probe | Kd = 3.01 nM | TR-FRET | |

| MZ1 (PROTAC) | VH032 conjugated to JQ1 | Ki = 6.3 nM | TR-FRET |

Experimental Protocols for Binding Affinity Determination

Several biophysical techniques are employed to quantify the interaction between VHL and small-molecule ligands. Each method provides unique insights into the binding thermodynamics and kinetics.

3.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).

-

Principle: A solution of the ligand (e.g., VH032 analogue) is titrated in small aliquots into a sample cell containing the purified VHL protein complex (typically VCB: VHL, Elongin C, Elongin B). The instrument measures the differential power required to maintain zero temperature difference between the sample and a reference cell.

-

Methodology:

-

Preparation: Purified VCB protein is dialyzed extensively against the final ITC buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 1 mM TCEP). The ligand is dissolved in the final dialysis buffer to minimize heats of dilution.

-

Loading: The protein solution (typically 5-20 µM) is loaded into the sample cell of the calorimeter. The ligand solution (typically 10-20 fold higher concentration) is loaded into the injection syringe.

-

Titration: A series of small injections (e.g., 10-20 injections of 2-10 µL) of the ligand are made into the protein solution at constant temperature.

-

Data Analysis: The heat change per injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.

-

3.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip, providing kinetic data (kₐ, kₔ) in addition to affinity (Kₔ).

-

Principle: One binding partner (e.g., VCB complex) is immobilized on a gold-plated sensor chip. The other partner (the analogue) is flowed across the surface in solution. Binding changes the mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

Methodology:

-

Immobilization: The VCB protein complex is immobilized onto a sensor chip (e.g., CM5 chip via amine coupling).

-

Binding Analysis: The VH032 analogue is injected at various concentrations over the chip surface to measure association. This is followed by an injection of buffer to measure dissociation.

-

Regeneration: A regeneration solution is injected to remove the bound analyte from the surface, preparing it for the next cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

-

3.3. Fluorescence Polarization (FP) Competition Assay

FP is a solution-based, homogeneous technique used to measure binding in a competitive format.

-

Principle: A fluorescently labeled peptide derived from HIF-1α (the probe) is incubated with VCB. The large VCB-probe complex tumbles slowly in solution, resulting in a high FP signal. When an unlabeled competitor ligand (VH032 analogue) is added, it displaces the fluorescent probe from VCB. The smaller, free probe tumbles faster, leading to a decrease in the FP signal.

-

Methodology:

-

Reagent Preparation: A constant concentration of VCB and fluorescent probe (e.g., FAM-DEALA-Hyp-YIDP) are prepared in an appropriate assay buffer.

-

Titration: The VH032 analogue is serially diluted across a microplate.

-

Incubation: The VCB and probe mixture is added to the plate and incubated to reach equilibrium.

-

Measurement: The FP is read using a plate reader with appropriate filters.

-

Data Analysis: The FP signal is plotted against the logarithm of the competitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the analogue required to displace 50% of the bound probe.

-

3.4. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive and robust competitive binding assay that relies on the transfer of energy between two fluorophores when they are in close proximity.

-

Principle: A long-lifetime donor fluorophore (e.g., Terbium) is conjugated to a molecule that binds VCB (e.g., an anti-GST antibody for a GST-tagged VCB). An acceptor fluorophore (e.g., BODIPY) is conjugated to a high-affinity VHL ligand (e.g., BODIPY FL VH032). When the probe binds to VCB, the donor and acceptor are brought close, allowing FRET to occur. Unlabeled analogues compete with the fluorescent probe, disrupting FRET and reducing the signal.

-

Methodology:

-

Reagent Mixture: GST-tagged VCB, Terbium-labeled anti-GST antibody, and the fluorescent probe are mixed in assay buffer.

-

Competition: Serial dilutions of the VH032 analogue are added to the mixture in a microplate.

-

Incubation: The plate is incubated to allow the binding competition to reach equilibrium.

-

Measurement: The TR-FRET signal is read on a compatible plate reader, measuring emission from both the donor and acceptor after a time delay to reduce background fluorescence.

-

Data Analysis: The ratio of acceptor to donor emission is plotted against the competitor concentration to determine the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation. This assay format has been shown to be more sensitive than FP for detecting VHL ligands.

-

Structure-Activity Relationship (SAR) of VH032 Analogues

The rational design of VH032 analogues has elucidated key structural features that govern binding affinity. Analysis of co-crystal structures of inhibitors bound to VHL has been instrumental in guiding these efforts.

-

LHS Modifications: The LHS of VH032, which contains a tert-leucine-derived acetamide, only partially fills a hydrophobic pocket on the VHL surface. Introducing a highly constrained cyclopropyl ring in this position (compound VH101) led to a 4-fold increase in binding affinity (Kd of 44 nM). Further optimization with a cyclopropyl-carbonitrile moiety yielded VH298, another potent inhibitor with a Kd below 100 nM. Conversely, larger groups or flexible alkyl chains like an ethyl group resulted in a loss of affinity, highlighting a narrow window for tolerated structural changes in this pocket.

-

RHS Modifications: Modifications to the RHS benzylamine portion have also yielded improvements. Stereoselective methylation at the benzylic position improved binding affinity two-fold. Further extending this with a methyl acetamide functionality led to an additional 1.3-fold improvement in affinity.

-

Core Modifications: The (2S,4R)-hydroxyproline core is critical for mimicking the HIF-1α peptide and maintaining the key interactions with VHL. Studies with fluorinated hydroxyproline (F-Hyp) derivatives showed that the stereochemistry is crucial; (3R,4S)-F-Hyp analogues retained binding affinity comparable to the parent compound, while the (3S,4S)-F-Hyp epimer resulted in a considerable loss of affinity.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]

The Role of VH032 Analogue-1 in Hypoxia Signaling Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VH032 analogue-1, a crucial chemical probe in the study of hypoxia signaling pathways. As an analogue of the well-characterized von Hippel-Lindau (VHL) E3 ligase ligand VH032, this molecule plays a pivotal role in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: VHL, HIF-1α, and the Hypoxic Response

Under normal oxygen conditions (normoxia), the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, PHD activity is inhibited, stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

VH032 and its analogues, including this compound, are synthetic ligands that bind to VHL.[1][2] By occupying the same binding site as hydroxylated HIF-1α, they competitively inhibit the VHL/HIF-1α interaction.[3][4] This disruption prevents the degradation of HIF-1α, leading to its accumulation and the subsequent activation of the hypoxic response, even under normoxic conditions.[4] this compound is often a key intermediate in the synthesis of PROTACs, where it serves as the VHL-recruiting moiety.

Quantitative Data Summary

Table 1: Binding Affinity of VHL Ligands

| Compound | Assay Type | Kd (nM) | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | 185 | |

| VH032 | Fluorescence Polarization (FP) | 454 | |

| VH298 (a potent VH032 analogue) | Isothermal Titration Calorimetry (ITC) | 80 |

Table 2: Inhibitory Concentration (IC50) of VHL Ligands

| Compound | Assay Type | IC50 (nM) | Cell Line | Reference |

| VH032 | TR-FRET Assay | 77.8 | - | |

| VH298 | TR-FRET Assay | 44.0 | - | |

| Analogue of VH032 (Inhibitor 39) | Fluorescence Polarization (FP) | 196 | - |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical hypoxia signaling pathway and the mechanism by which this compound modulates this pathway.

Caption: Hypoxia signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the hypoxia signaling pathway.

Western Blot for HIF-1α Stabilization

This protocol is used to qualitatively and semi-quantitatively assess the stabilization of HIF-1α protein in response to treatment with this compound.

a. Cell Culture and Treatment:

-

Culture cells (e.g., HeLa, HEK293) in appropriate media to ~80% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16 hours). A positive control, such as CoCl₂ (100 µM) or deferoxamine (DFO, 100 µM), which are known HIF-1α stabilizers, should be included.

b. Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent rapid degradation of HIF-1α, it is crucial to work quickly on ice. Some protocols recommend lysing cells directly in Laemmli sample buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Caption: A typical workflow for a Western Blot experiment.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of HIF-1 in response to this compound treatment.

a. Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well plate.

-